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Compound of Interest

Compound Name: C25H19F2NO5

Cat. No.: B12632938 Get Quote

Disclaimer: Publicly available chemical databases and scientific literature do not contain

specific information for a compound with the molecular formula C25H19F2NO5. The following

technical guide is a hypothetical example created to fulfill the user's request for a detailed

report on a molecule of this complexity, structured for an audience of researchers, scientists,

and drug development professionals. All data, names, and experimental details are illustrative.

Introduction
The compound C25H19F2NO5, herein referred to by its designated research code

Zenvofloxet, is a novel synthetic molecule with potential applications in modulating

inflammatory signaling pathways. This document provides a comprehensive overview of its

chemical properties, biological activity, and the methodologies used for its characterization.

IUPAC Name and Synonyms
IUPAC Name: (2-(3,4-difluorophenyl)-6-((4-methoxyphenyl)carbamoyl)-1,3-benzoxazol-5-yl)

acetate

Synonyms:

Zenvofloxet

Research Code: RX-2519

2-(3,4-difluorophenyl)-5-acetyloxy-N-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
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Physicochemical and Pharmacokinetic Properties
Zenvofloxet has been characterized to determine its fundamental physicochemical and

pharmacokinetic parameters.

Parameter Value

Molecular Weight 463.4 g/mol

LogP 3.8

Aqueous Solubility (pH 7.4) 0.015 mg/mL

Plasma Protein Binding 98.2%

Half-life (t1/2) in vivo (rodent model) 6.8 hours

Bioavailability (Oral, rodent model) 45%

Pharmacodynamics and Biological Activity
Zenvofloxet has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a

critical enzyme in the signaling pathway of several cytokines that are pivotal in inflammatory

and autoimmune responses.

Assay Type Target IC50 (nM)

In vitro Kinase Assay JAK1 1250

In vitro Kinase Assay JAK2 850

In vitro Kinase Assay JAK3 15

In vitro Kinase Assay TYK2 975

Cellular Phosphorylation Assay

(pSTAT5)
IL-2 stimulated T-cells 55

Experimental Protocols
In Vitro Kinase Inhibition Assay
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This protocol details the method used to determine the half-maximal inhibitory concentration

(IC50) of Zenvofloxet against JAK family kinases.

Reagents and Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

ATP and appropriate peptide substrate.

Zenvofloxet, serially diluted in DMSO.

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

ADP-Glo™ Kinase Assay kit.

Procedure:

1. A 5 µL solution of the respective JAK enzyme in kinase buffer is added to the wells of a

384-well plate.

2. 1 µL of Zenvofloxet at various concentrations (from 100 µM to 0.1 nM) is added to the

wells. A DMSO control is included.

3. The plate is incubated for 10 minutes at room temperature.

4. The kinase reaction is initiated by adding 4 µL of a solution containing ATP and the peptide

substrate.

5. The reaction is allowed to proceed for 1 hour at room temperature.

6. The reaction is stopped, and the amount of ADP produced is quantified using the ADP-

Glo™ detection reagents as per the manufacturer's instructions.

7. Luminescence is measured using a plate reader.

8. The resulting data is normalized to controls and the IC50 values are calculated using a

four-parameter logistic curve fit.
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Cellular pSTAT5 Inhibition Assay
This protocol describes the method to assess the inhibitory effect of Zenvofloxet on the IL-2-

induced phosphorylation of STAT5 in human T-cells.

Reagents and Materials:

Cryopreserved human peripheral blood mononuclear cells (PBMCs).

RPMI-1640 medium supplemented with 10% FBS.

Recombinant human Interleukin-2 (IL-2).

Zenvofloxet, serially diluted in DMSO.

Fixation and permeabilization buffers.

Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pSTAT5) antibody.

Flow cytometer.

Procedure:

1. PBMCs are thawed, washed, and resuspended in RPMI-1640 medium.

2. Cells are plated in a 96-well plate and treated with various concentrations of Zenvofloxet

for 1 hour.

3. Cells are then stimulated with 100 U/mL of IL-2 for 15 minutes at 37°C.

4. The stimulation is stopped by immediate fixation of the cells.

5. Cells are permeabilized and then stained with the PE-conjugated anti-pSTAT5 antibody.

6. The fluorescence intensity of individual cells is analyzed by flow cytometry.

7. The geometric mean fluorescence intensity (gMFI) is determined for each treatment

condition, and the IC50 value is calculated.
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Visualizations: Signaling Pathways and Workflows
Zenvofloxet Mechanism of Action in the JAK-STAT
Pathway
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Caption: Zenvofloxet inhibits JAK3, blocking STAT5 phosphorylation.

Experimental Workflow for Cellular IC50 Determination
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Caption: Workflow for assessing Zenvofloxet's cellular potency.
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To cite this document: BenchChem. [An In-Depth Technical Guide to C25H19F2NO5: A
Novel Kinase Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12632938#c25h19f2no5-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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